molecular formula C11H17BrO2 B8351607 1-Bromo-4-acetoxy-2-nonyne

1-Bromo-4-acetoxy-2-nonyne

Cat. No.: B8351607
M. Wt: 261.15 g/mol
InChI Key: FJTOGOIKXQSTKI-UHFFFAOYSA-N
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Description

1-Bromo-4-acetoxy-2-nonyne is a brominated alkyne derivative with an acetoxy functional group at the 4-position of a nine-carbon chain. These structural attributes make it a candidate for applications in organic synthesis, such as cross-coupling reactions or polymer chemistry, though its exact uses remain understudied .

Properties

Molecular Formula

C11H17BrO2

Molecular Weight

261.15 g/mol

IUPAC Name

1-bromonon-2-yn-4-yl acetate

InChI

InChI=1S/C11H17BrO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-5,7,9H2,1-2H3

InChI Key

FJTOGOIKXQSTKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#CCBr)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-4-methoxy-2-butyne (CAS 693-26-5)

Key Differences :

  • Chain Length: The nonyne chain in 1-bromo-4-acetoxy-2-nonyne (C9) is significantly longer than the butyne chain (C4) in 1-bromo-4-methoxy-2-butyne. This difference impacts physical properties such as boiling point and solubility.
  • Functional Groups : The acetoxy group (ester) in the target compound contrasts with the methoxy group (ether) in 1-bromo-4-methoxy-2-butyne. Acetoxy groups are more reactive toward nucleophilic substitution due to the electron-withdrawing carbonyl adjacent to the oxygen, whereas methoxy groups are less reactive .

Physical and Chemical Properties :

Property This compound (Inferred) 1-Bromo-4-methoxy-2-butyne (CAS 693-26-5)
Molecular Formula C₁₁H₁₇BrO₂ C₅H₇BrO
Molecular Weight (g/mol) ~277.16 163.01
Key Functional Groups Alkyne, Bromine, Acetoxy Alkyne, Bromine, Methoxy
Reactivity Higher (ester group) Moderate (ether group)
Bromo-Methoxy-Nitrobenzene Derivatives

Several brominated aromatic compounds with methoxy and nitro substituents (e.g., 1-Bromo-4-methoxy-2-nitrobenzene, CAS 5344-78-5) were identified as structural analogs with similarity scores >0.90 . While these are aromatic (unlike the aliphatic this compound), key comparisons include:

  • Electronic Effects: The nitro group in aromatic derivatives strongly deactivates the ring, directing electrophilic substitution, whereas the alkyne in this compound allows for π-bond reactivity.
  • Applications : Bromo-nitroarenes are intermediates in dye and pharmaceutical synthesis, while the alkyne derivative may serve in polymer or materials science due to its linear structure .
Bromo-Methoxy-Methylbenzenes

Compounds like 2-Bromo-4-methoxy-1-methylbenzene (CAS 36942-56-0) share bromine and methoxy substituents but on aromatic frameworks. Differences include:

  • Stability : Aromatic bromides are generally more stable toward hydrolysis than aliphatic bromides due to resonance stabilization.
  • Synthetic Pathways: Aromatic derivatives often undergo Ullmann or Suzuki couplings, whereas aliphatic alkynes participate in Sonogashira or Glaser couplings .

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